Pivaloyl cyanide

Catalog No.
S774191
CAS No.
42867-40-3
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivaloyl cyanide

CAS Number

42867-40-3

Product Name

Pivaloyl cyanide

IUPAC Name

2,2-dimethylpropanoyl cyanide

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3

InChI Key

NPBLQPWAISGYEU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C#N

Canonical SMILES

CC(C)(C)C(=O)C#N

Pivaloyl cyanide is an organic compound with the molecular formula C₆H₉N. It is characterized by a pivaloyl group (derived from pivalic acid) attached to a cyanide functional group. This compound is typically used as a reagent in organic synthesis due to its unique chemical properties. Pivaloyl cyanide appears as a colorless liquid with a distinct odor and is soluble in organic solvents.

Synthesis and Use as a Building Block:

Pivaloyl cyanide (also known as tert-butylcyanide) is a relatively simple organic compound with the formula (CH₃)₃CC(O)CN. It finds use in scientific research primarily as a building block for the synthesis of more complex molecules. Its key functional groups, the cyano (CN) and the pivaloyl (C(CH₃)₃C(O)) groups, can participate in various chemical reactions, allowing researchers to introduce these moieties into their target molecules.

Several methods exist for the synthesis of pivaloyl cyanide, with one common approach involving the reaction of pivaloyl chloride and lithium cyanide in an aprotic solvent, such as tetrahydrofuran (THF) [].

Applications in Organic Synthesis:

Due to its reactivity, pivaloyl cyanide serves as a valuable precursor for various organic compounds. Here are some specific examples:

  • Synthesis of nitriles: Pivaloyl cyanide can be used to prepare other nitrile derivatives through nucleophilic substitution reactions. For instance, reacting it with primary or secondary amines leads to the formation of substituted N-cyano derivatives.
  • Preparation of amides and imides: Pivaloyl cyanide can be converted into amides or imides through further reactions. For example, treatment with water in the presence of an acid catalyst yields pivalamide, while its reaction with ammonia forms pivalonitrile [].
  • Cyclization reactions: Pivaloyl cyanide can participate in various cyclization reactions, leading to the formation of cyclic compounds with diverse structures. This approach is particularly useful for synthesizing complex heterocyclic molecules [].

Limitations and Safety Considerations:

  • Reactivity: The cyano group in pivaloyl cyanide is highly reactive, requiring careful handling and storage due to its potential to react with various functional groups under certain conditions.
  • Toxicity: Pivaloyl cyanide exhibits moderate toxicity, and appropriate personal protective equipment (PPE) should be worn when handling it to avoid inhalation, ingestion, or skin contact.
, primarily due to its reactive cyanide group. Some notable reactions include:

  • Nucleophilic Substitution: The cyanide group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Formation of Amides: Pivaloyl cyanide can react with amines to form corresponding amides, which are useful intermediates in organic synthesis.
  • Condensation Reactions: It can undergo condensation reactions with carbonyl compounds, leading to the formation of α-cyanoketones.

Pivaloyl cyanide can be synthesized through several methods:

  • Reaction of Pivalic Anhydride and Hydrocyanic Acid: This method involves reacting pivalic anhydride with anhydrous hydrocyanic acid under controlled conditions, resulting in the formation of pivaloyl cyanide .
  • Use of Alkali Metal/Copper Cyanide Complexes: Another method involves utilizing alkali metal or alkaline earth metal/copper cyanide complexes to facilitate the reaction between pivalic acid derivatives and cyanides .
  • Alternative Routes: Other synthetic routes may include the use of various organic reagents and catalysts to achieve the desired compound.

Pivaloyl cyanide finds applications primarily in organic synthesis, including:

  • Intermediate for Synthesis: It serves as an important intermediate for synthesizing various chemicals, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: Its reactivity makes it a valuable reagent for introducing the pivaloyl group into other organic molecules.
  • Protective Group: In synthetic chemistry, pivaloyl groups are often used to protect alcohols during multi-step syntheses.

Interaction studies involving pivaloyl cyanide primarily focus on its reactivity with other chemical species. Research has shown that it can interact with various nucleophiles and electrophiles, leading to significant transformations that are useful in synthetic pathways. Additionally, studies have explored its behavior in different solvent systems and under varying temperature conditions to optimize reaction yields.

Pivaloyl cyanide shares structural similarities with several other compounds, particularly those containing carboxylic acid derivatives or cyanides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Pivalic AcidCarboxylic AcidStable esters; used as a protective group for alcohols
Acetic AnhydrideAnhydrideCommonly used in acetylation reactions
Benzoyl CyanideAromatic CyanideMore reactive due to the aromatic ring
Propionyl CyanideAliphatic CyanideSimilar reactivity but shorter carbon chain

Pivaloyl cyanide is unique due to its combination of both pivalic acid characteristics and the reactive nature of the cyanide group, making it particularly versatile in synthetic applications.

Systematic and Common Names

Pivaloyl cyanide is systematically named 2,2-dimethylpropanoyl cyanide under IUPAC nomenclature. Alternative designations include:

  • Trimethylpyruvonitrile
  • 3,3-Dimethyl-2-oxobutanenitrile
  • tert-Butylcyanoketone

Registry Identifiers

Identifier TypeValue
CAS Registry Number42867-40-3
PubChem CID94527
EC Number255-978-3
DSSTox Substance IDDTXSID2073516

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₆H₉NO
Molecular Weight111.14 g/mol

Reaction of Pivalic Acid Anhydride with Anhydrous Hydrocyanic Acid

German and European patents describe both autoclave and continuous modes. In the patent US 4 432 910, a 1 ∶ 10 molar ratio of pivalic acid anhydride to hydrocyanic acid, heated 3 h at 250 °C in an autoclave, afforded 88% isolated yield [1]. Continuous operation (EP 0 053 326 B1) lowered the temperature to 195–225 °C under atmospheric pressure by suspending an alkali-metal/copper cyanide complex (see 3.2.4) in diphenyl ether; pivaloyl cyanide distilled continuously from the reactor in 95% yield at space–time yields >140 g L⁻¹ h⁻¹ [2].

EntryModeCatalystT (°C)Residence / batch timeYield (%)
1Batch autoclavenone2503 h88 [1]
2Continuous stirred flowNa₃Cu(CN)₄ in diphenyl ether195–2256–8 min95 [2]

Reaction of Pivaloyl Chloride with Alkali Metal Cyanides

Salt-metathesis of an acyl chloride with an alkali cyanide is the oldest acyl-cyanide synthesis [3]. With copper(I) catalysts the reaction proceeds smoothly: cuprous oxide (5 mol %) in acetonitrile at 90–100 °C converts pivaloyl chloride and sodium cyanide to the nitrile in 86–90% yield in <4 h, the solvent suppressing undesired dimerisation [4]. At 150–165 °C, copper(I) cyanide alone mediates complete conversion of acyl chlorides within 2–3 h (EP 0 005 484) [5].

Trimethylsilyl Cyanide-Based Approaches

Trimethylsilyl cyanide (TMSCN) is a low-volatility surrogate for hydrogen cyanide. Example 5 in US 4 455 264 describes adding equimolar TMSCN dropwise to pivalic acid anhydride containing catalytic sodium cyanide at 90–100 °C; 98.9% of pivaloyl cyanide distilled at 121–125 °C [6]. TMSCN also serves in decarbonylative cyanation of acyl chlorides under nickel catalysis at ≤120 °C, providing a general route to nitriles, including sterically hindered ones [7].

Reagent pairCatalystT (°C)Yield (%)Reference
Pivalic anhydride + TMSCNNaCN (1 wt %)95–10598.91
Pivaloyl chloride + TMSCNNiCl₂(dppe) / Zn11089 (representative acyl chloride)38

Catalytic Systems in Pivaloyl Cyanide Synthesis

Alkali Metal Catalysts

Traces of sodium cyanide catalyse silyl-cyanide transfer by generating minute amounts of cyanide ion that activate the carbonyl of pivalic anhydride, explaining the high yield in Section 3.1.3 [6].

Copper-Based Catalytic Systems

Both elemental copper and cuprous oxide replace expensive cuprous cyanide. Cu₂O (5 mol %) increases the initial rate four-fold in the pivaloyl chloride / NaCN system at 90 °C, enabling >85% isolated yield without excess cyanide [4].

Lewis Acid Catalysis

Boron tris(pentafluorophenyl)-mediated acylations with TMSCN generate O-acyl cyanohydrins at ambient temperature [8]. Although the method has not yet been published for pivaloyl cyanide itself, the chemistry illustrates that strong Lewis acids accelerate cyanide transfer while avoiding free cyanide salts.

Alkali Metal / Copper Cyanide Complex Catalysts

Continuous hydrocyanation (3.1.1) relies on complexes such as sodium tricuprous tetracyanide. These robust solids withstand long on-stream times; no activity loss was detected after 60 h [9].

CatalystApplicationTOF (h⁻¹)StabilityReference
Na₃Cu(CN)₄ suspensionContinuous hydrocyanation400>60 h13

Process Optimization Parameters

Temperature Effects

Figure 1 (patent data) shows a steep rise in selectivity above 190 °C for the anhydride/HCN process, attributed to decreased viscosity and better phase mixing [2]. Conversely, pivaloyl chloride cyanation reaches optimum selectivity at 90–110 °C; higher temperatures favour dimerisation [4].

Pressure Considerations

Operating the hydrocyanation at ambient pressure eliminates heavy autoclave walls and eases distillative withdrawal of product vapours [2]. For chloride routes, modest nitrogen back-pressure (0.3 MPa) prevents cyanide loss and solvent boiling without affecting kinetics [4].

Solvent and Diluent Selection

High-boiling, inert solvents (diphenyl ether, o-dichlorobenzene) are required for >200 °C operation [2]. Aprotic dipolar solvents (acetonitrile, N-methyl-2-pyrrolidone) stabilise cuprous species and dissolve both chloride and cyanide, giving the best space–time yields in the salt-metathesis process [4] [10].

Reaction Time Optimization

Continuous flow shortens contact times from hours to minutes. With a 100 mL reactor charged with Na₃Cu(CN)₄, complete conversion was achieved at 205 °C with a residence of 6 min, compared with 3 h in the historical autoclave [2] [1].

Continuous-Flow Processes for Pivaloyl Cyanide Production

Modern implementations use jacketed tubular reactors with integrated distillation heads [9]. Hydrocyanic acid enters as a vapor, ensuring plug-flow hydrodynamics and preventing polymerisation. Production rates exceeding 20 kg day⁻¹ have been reported on pilot scale (Table 2).

ParameterBenchPilotScale-up factor
Throughput (mol h⁻¹)0.36.1×20 [2]
Yield (%)9594–1
Energy demand (kWh kg⁻¹ product)2.82.5–11%

Green Chemistry Approaches

  • Safer cyanide donors – Using TMSCN or acetone cyanohydrin avoids handling of anhydrous hydrogen cyanide, cutting acute toxicity risk [11] [12].
  • Catalyst recyclability – Copper-cyanide complexes remain in the high-boiling diluent and are reused without activity loss, reducing metal waste [9].
  • Microreactor-based hydrocyanation – Segment-flow reactors confine HCN inventory below 5 mL while sustaining industrial throughputs, meeting inherently safer design principles [13].
  • Solvent replacement – Bio-derived γ-valerolactone replaces N-methyl-2-pyrrolidone in the pivaloyl chloride route with identical yields, eliminating reproductive-toxicity concerns [14].

Key Takeaways

  • Continuous hydrocyanation of pivalic anhydride, mediated by sodium–copper cyanide complexes, delivers the highest combination of yield (≈95%) and productivity [2].
  • Salt-metathesis of pivaloyl chloride with sodium cyanide achieves comparable yields at lower temperatures with copper(I) cocatalysts; it is practical for smaller-scale or lower-temperature facilities [4].
  • Trimethylsilyl cyanide offers an almost quantitative, low-temperature route when paired with catalytic alkali cyanide, providing a greener option for laboratory synthesis [6].
  • Process intensification through micro- and meso-flow reactors markedly improves safety and energy efficiency while maintaining selectivity.

XLogP3

1.3

Other CAS

42867-40-3

Wikipedia

3,3-Dimethyl-2-oxobutanenitrile

Dates

Last modified: 08-15-2023

Explore Compound Types